molecular formula C13H12N2O2 B15171664 methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate CAS No. 920009-90-1

methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate

Cat. No.: B15171664
CAS No.: 920009-90-1
M. Wt: 228.25 g/mol
InChI Key: DVAWXVQOWZQXFX-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is a chemical compound that features an imidazole ring attached to a benzoate ester via an ethenyl linkage. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are commonly used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl linkage can be reduced to an ethyl linkage using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of the ethenyl linkage to an ethyl linkage.

    Substitution: Formation of substituted benzoates and imidazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the ethenyl linkage.

    4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the methyl ester group.

    Imidazole derivatives: Various derivatives with different substituents on the imidazole ring.

Uniqueness

Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is unique due to its specific combination of an imidazole ring, ethenyl linkage, and benzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

CAS No.

920009-90-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)11-5-2-10(3-6-11)4-7-12-8-14-9-15-12/h2-9H,1H3,(H,14,15)

InChI Key

DVAWXVQOWZQXFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CN=CN2

Origin of Product

United States

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